molecular formula C8H17O4P B14615543 Dipropyl (2-oxoethyl)phosphonate CAS No. 60593-31-9

Dipropyl (2-oxoethyl)phosphonate

Cat. No.: B14615543
CAS No.: 60593-31-9
M. Wt: 208.19 g/mol
InChI Key: TXMXVUKAKMMJIS-UHFFFAOYSA-N
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Description

Dipropyl (2-oxoethyl)phosphonate is an organophosphorus compound characterized by a phosphonate group (PO) bonded to a 2-oxoethyl moiety and two propyl ester groups. These compounds are typically synthesized via nucleophilic substitution or condensation reactions involving dialkyl phosphonates and carbonyl-containing reagents . This compound is hypothesized to exhibit reactivity patterns similar to its methyl and ethyl counterparts, particularly in applications involving heterocycle synthesis or flame retardancy .

Properties

CAS No.

60593-31-9

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

2-dipropoxyphosphorylacetaldehyde

InChI

InChI=1S/C8H17O4P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h5H,3-4,6-8H2,1-2H3

InChI Key

TXMXVUKAKMMJIS-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC=O)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl (2-oxoethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. For instance, the reaction between trialkyl phosphites and iodoacetone yields the desired phosphonate in good yields . Another method involves the acylation of methylphosphonates, which includes metalation of dialkyl methylphosphonates followed by reaction with acetyl chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, often involving the use of anhydrous solvents and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

Dipropyl (2-oxoethyl)phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dipropyl (2-oxoethyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dipropyl (2-oxoethyl)phosphonate involves its ability to form stable complexes with various biological and chemical targets. The phosphonate group can mimic phosphate esters, allowing it to interact with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in both research and therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Alkyl Groups Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications
Dimethyl (2-oxopropyl)phosphonate Methyl 2-oxopropyl C₅H₁₁O₄P 166.11 Heterocycle synthesis
Diethyl (1-diazo-2-oxopropyl)phosphonate Ethyl 1-diazo-2-oxopropyl C₇H₁₃N₂O₄P 232.16 Alkyne synthesis (Ohira-Bestmann reagent)
Diisopropyl (2-chloroethyl)phosphonate Isopropyl 2-chloroethyl C₈H₁₈ClO₃P 228.65 Flame retardants
Dipropyl (2-oxoethyl)phosphonate Propyl 2-oxoethyl C₈H₁₇O₄P 208.19 (estimated) Hypothesized: Polymer additives, organic synthesis

Key Observations :

  • Alkyl Chain Impact: Longer alkyl chains (e.g., propyl vs.
  • Functional Group Reactivity: The 2-oxoethyl group enables participation in Knoevenagel or Paal-Knorr reactions, whereas diazo derivatives (e.g., Diethyl (1-diazo-2-oxopropyl)phosphonate) are specialized for alkyne formation .

Thermal and Flame-Retardant Properties

Phosphonates with varying alkyl groups and oxidation states were compared in flame-retardant applications ():

Compound Type Oxidation State Char Residue (%) LOI* Value Key Mechanism
Phosphinate-carbonates +3 18–22 28–30 Gas-phase radical quenching
Phosphonate-carbonates +5 25–30 32–35 Condensed-phase char formation
Dipropyl analogs (inferred) +5 ~28 (estimated) ~33 Enhanced char stability due to alkyl chain length

*LOI: Limiting Oxygen Index.
Conclusion : this compound’s +5 oxidation state and propyl groups may improve flame retardancy compared to phosphinates but require evaluation for compatibility in polymer matrices .

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